molecular formula C18H21NO2 B4402196 N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide

Cat. No.: B4402196
M. Wt: 283.4 g/mol
InChI Key: FTXLBJMMGONRHD-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its unique structure, which includes a phenoxy group attached to an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide typically involves the reaction of 1-phenylethylamine with substituted phenols. The process begins with the preparation of the phenoxy intermediate, which is then coupled with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy group is believed to play a crucial role in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate inflammatory pathways and inhibit microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs

Uniqueness

N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide stands out due to its unique structural features, which confer distinct pharmacological properties. Compared to similar compounds, it exhibits a higher binding affinity to certain molecular targets and demonstrates enhanced bioactivity in preliminary studies .

Properties

IUPAC Name

N-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,14-7-5-4-6-8-14)15-9-11-16(12-10-15)21-13-17(20)19-3/h4-12H,13H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXLBJMMGONRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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